molecular formula C25H26N2O6 B11509852 Dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11509852
M. Wt: 450.5 g/mol
InChI Key: YVIOCMUOPSUCEQ-UHFFFAOYSA-N
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Description

Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C25H26N2O6/c1-4-10-30-24(28)18-15-12-16-19(20(23(27)32-16)25(29)31-11-5-2)17(21(15)33-22(18)26)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11,26-27H2,1-3H3

InChI Key

YVIOCMUOPSUCEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=C(C=C4)C)N

Origin of Product

United States

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